N-Boc-2-fluorocyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-fluorocyclohexylamine is a fluorinated building block used in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of 2-fluorocyclohexylamine. The incorporation of fluorine into organic molecules is of significant interest due to its ability to modify the polarity, pKa value, conformation, and metabolic stability of the compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-2-fluorocyclohexylamine can be synthesized through a cis-selective hydrogenation process developed by Glorius and coworkers . The process involves the hydrogenation of fluorinated precursors under specific conditions to achieve the desired cis configuration. The Boc protection of amines can be achieved using di-tert-butyl dicarbonate ((Boc)2O) under various conditions, including base-catalyzed reactions with reagents such as DMAP, aqueous NaOH, or NaHMDS .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation processes and Boc protection reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for use in various applications.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-fluorocyclohexylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding 2-fluorocyclohexylamine.
Substitution: The fluorine atom in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .
Major Products Formed
The major products formed from the reactions of this compound include deprotected amines, oxidized derivatives, and substituted fluorocyclohexylamines. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
N-Boc-2-fluorocyclohexylamine has a wide range of scientific research applications, including:
Biology: It is employed in the development of fluorinated biomolecules for studying biological processes and interactions.
Medicine: The compound is used in the synthesis of potential drug candidates, particularly those requiring fluorine incorporation for improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-Boc-2-fluorocyclohexylamine involves its role as a precursor in chemical synthesis. The Boc protecting group provides stability during reactions, allowing for selective transformations. Upon deprotection, the resulting 2-fluorocyclohexylamine can interact with various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Boc-2-fluorocyclohexylamine include:
- N-Boc-5-methoxy-2-indolylboronic acid
- 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
- 3-(N-Boc-amino)phenylboronic acid
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorinated compound offers advantages in terms of metabolic stability and conformation, making it a valuable building block in the synthesis of complex molecules .
Biological Activity
N-Boc-2-fluorocyclohexylamine is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances its stability and solubility. The fluorine atom at the 2-position of the cyclohexyl ring contributes to its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Amine : The amine group is protected using Boc anhydride or a similar reagent.
- Fluorination : The cyclohexyl ring is fluorinated at the 2-position through electrophilic fluorination methods.
- Purification : The final product is purified using chromatography techniques.
This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. The presence of the fluorine atom can enhance binding affinity due to increased electronegativity, potentially leading to improved pharmacological properties.
Case Studies
- Antidepressant Activity : A study demonstrated that derivatives of this compound showed significant antidepressant-like effects in animal models. The mechanism was attributed to modulation of serotonin and norepinephrine levels in the brain, suggesting potential use as a therapeutic agent for depression .
- Anticancer Properties : Research indicated that compounds related to this compound exhibited cytotoxic effects against various cancer cell lines. In vitro studies revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound analogs in models of neurodegeneration. These compounds were found to reduce oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H20FNO2 |
---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
tert-butyl N-(2-fluorocyclohexyl)carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
JMBBUHQGZLAHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.